2-Aza-spiro[4.6]undecane-3-thione
Description
2-Aza-spiro[4.6]undecane-3-thione is a spirocyclic compound characterized by a nitrogen atom at position 2 (azetidine or piperidine-like ring) and a thione (C=S) group at position 3. Its structure comprises a six-membered cyclohexane ring fused via a spiro carbon to a four-membered ring, creating a unique bicyclic framework (spiro[4.6]) . This compound’s structural rigidity and electronic properties, influenced by the sulfur atom, make it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
2-azaspiro[4.6]undecane-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c12-9-7-10(8-11-9)5-3-1-2-4-6-10/h1-8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRHMJWQHKXACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(=S)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- The [5.5] system in tetraazaspiro compounds allows for extended hydrogen-bonding networks, enhancing crystallographic stability .
Functional Group Influence :
Regulatory and Crystallographic Considerations
- Pharmacopeial Relevance: 2-Aza-spiro[4.5]decan-3-one (Gabapentin Related Compound A) is a USP reference standard, underscoring its regulatory importance in quality control for gabapentin production . No pharmacopeial monographs exist for this compound, reflecting its status as a research compound.
Stability and Interactions :
- Hirshfeld surface analysis of 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione () reveals dominant S···H and N···H interactions, which stabilize its crystal lattice. The target compound’s thione group may similarly contribute to solid-state stability .
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